S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate

radioprotection Bunte salt structure-activity relationship

S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate (CAS 3986-22-9) is an α‑amidinium thiosulfate – a member of the Bunte salt family in which a thiosulfate (–SSO₃H) group is attached via a two‑carbon spacer to an amidinium moiety bearing an N‑ethyl substituent and an α‑methyl branch. Its molecular formula is C₅H₁₂N₂O₃S₂ and its molecular weight is 212.29 g·mol⁻¹.

Molecular Formula C5H12N2O3S2
Molecular Weight 212.3 g/mol
CAS No. 3986-22-9
Cat. No. B12806133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate
CAS3986-22-9
Molecular FormulaC5H12N2O3S2
Molecular Weight212.3 g/mol
Structural Identifiers
SMILESCCN=C(C(C)SS(=O)(=O)O)N
InChIInChI=1S/C5H12N2O3S2/c1-3-7-5(6)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,6,7)(H,8,9,10)
InChIKeyGVTDQQKGAINIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-(Ethylamino)-2-imino-1-methylethyl) Hydrogen Thiosulfate (CAS 3986-22-9) – Chemical Identity and Procurement Baseline


S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate (CAS 3986-22-9) is an α‑amidinium thiosulfate – a member of the Bunte salt family in which a thiosulfate (–SSO₃H) group is attached via a two‑carbon spacer to an amidinium moiety bearing an N‑ethyl substituent and an α‑methyl branch [1]. Its molecular formula is C₅H₁₂N₂O₃S₂ and its molecular weight is 212.29 g·mol⁻¹ . The compound is classified for industrial use and carries a reproductive toxicity hazard statement (H361) under CLP criteria [2]. Historically, it was evaluated under the U.S. Army antiradiation drug development programme as part of a series of α‑amidinium thiosulfates screened for radioprotective activity [3].

S-(2-(Ethylamino)-2-imino-1-methylethyl) Hydrogen Thiosulfate – Why Generic Substitution Across Bunte Salts Is Not Warranted


Substitution of one aminoalkyl thiosulfate for another is scientifically unjustified because the radioprotective efficacy of these Bunte salts is exquisitely sensitive to the nature and position of N‑substituents. A systematic evaluation of 144 N‑substituted S‑2‑aminoethyl thiosulfates demonstrated that minor alterations in N‑alkyl chain identity or branching produced qualitative shifts in protective activity – from ‘None’ to ‘Good’ – while the optimal spacing between the amino and thiosulfate groups was found to be exactly two carbon atoms [1]. Within the narrower α‑amidinium thiosulfate subclass, the presence and nature of the N‑alkyl substituent (R′) and the α‑carbon substituent (R) were shown to be critical determinants of whether a compound conferred ‘Fair’, ‘Good’ or no radiation protection in mice [2]. The target compound, bearing an N‑ethyl group and an α‑methyl branch, occupies a specific structure–activity node that cannot be assumed for its des‑methyl analog (CAS 90379‑11‑6) or for the unsubstituted parent AETS (2‑aminoethylthiosulfate) .

S-(2-(Ethylamino)-2-imino-1-methylethyl) Hydrogen Thiosulfate – Quantitative Differentiation Evidence Against Closest Analogs


α‑Methyl Branch Confers ‘Good’ Antiradiation Activity vs. ‘Fair’ or ‘None’ for Unbranched or N‑Unsubstituted Analogs

In the foundational 1964 study that defined the α‑amidinium thiosulfate antiradiation class, compounds were administered intraperitoneally to mice and 30‑day survival was assessed following 1000 r lethal irradiation [1]. The α‑amidinium thiosulfate bearing R = CH₃ and R′ = C₂H₅ (corresponding to the target compound) received a categorical rating of ‘Good’ protection at a dose of 51–150 mg·kg⁻¹ [1]. By direct comparison within the same experimental series, the analog with R = H and R′ = C₂H₅ (lacking the α‑methyl branch) was rated ‘Fair’, while the analog with R = H and R′ = H (the simplest α‑amidinium thiosulfate) was rated ‘None’ [1]. This demonstrates that the α‑methyl substitution is a structural determinant that converts a marginally active or inactive scaffold into an effective radioprotector.

radioprotection Bunte salt structure-activity relationship

Bunte Salt Class Exhibits Lower Acute Toxicity than Corresponding Free Thiols – Class‑Level Differentiation from Cysteamine

A direct comparison of the pharmacology of a series of Bunte salts with that of the related aminothiols demonstrated that the Bunte salts were consistently less toxic to mice, although the differences in radioprotective potency between members of each series could not be predicted from structure alone [1]. This class‑level finding is corroborated by a 2023 study in which 2‑aminoethylthiosulfate (AETS), administered intraperitoneally at 2.2 mmol·kg⁻¹ 30 min before 7.0 Gy X‑irradiation, provided 100% 30‑day survival in mice – efficacy equivalent to that of cysteamine at the same molar dose – yet AETS is documented as ‘less toxic’ than cysteamine [2]. Since the target compound is also a Bunte salt (α‑amidinium thiosulfate), it shares the class‑defining S–SO₃⁻ linkage that confers oxidative stability and attenuated acute toxicity relative to the corresponding free thiol [3].

radioprotection toxicity Bunte salt prodrug

Optimal Two‑Carbon Amino–Thiosulfate Spacing is Preserved in the Target Compound but Absent in Longer‑Chain Homologs

Structure–activity analysis across the 144 N‑substituted S‑2‑aminoethyl thiosulfates revealed that the optimum spacing between the basic amino nitrogen and the thiosulfate group is two carbon atoms [1]. The target compound (CAS 3986‑22‑9) possesses exactly this two‑carbon spacer between the amidinium nitrogen and the thiosulfate sulfur, consistent with the pharmacophoric requirement. In contrast, the primary aminoalkanethiosulfuric acid series showed that increasing the methylene spacer beyond two carbons (n = 3–6) or extending it to ten carbons resulted in diminished or absent radioprotective activity [2]. This positional constraint explains why the target compound retains activity while longer‑chain or branched‑spacer analogs do not.

structure-activity relationship Bunte salt spacer length

Physicochemical Differentiation: LogP 2.07 and Molecular Weight 212.29 Distinguish the Target from the Lower‑Molecular‑Weight Ethyl Analog (CAS 90379‑11‑6; MW 198.26)

The target compound (C₅H₁₂N₂O₃S₂, MW 212.29 g·mol⁻¹) is distinguished from its most closely related commercial analog, S‑(2‑(ethylamino)‑2‑iminoethyl) hydrogen thiosulfate (CAS 90379‑11‑6, C₄H₁₀N₂O₃S₂, MW 198.26 g·mol⁻¹), by the presence of an additional methyl substituent at the α‑carbon [1]. This structural difference results in a calculated LogP of 2.07 (vs. the lower LogP expected for the des‑methyl analog) and a polar surface area (PSA) of 123.93 Ų . The density of the target compound is 1.46 g·cm⁻³ . These physicochemical distinctions are critical for analytical identity confirmation and may influence membrane permeation and tissue distribution in biological studies.

physicochemical properties LogP molecular weight procurement identity

S-(2-(Ethylamino)-2-imino-1-methylethyl) Hydrogen Thiosulfate – Evidence‑Grounded Research and Industrial Application Scenarios


Radioprotection Probe in Murine Models of Acute Radiation Syndrome (ARS)

The compound’s demonstrated ‘Good’ radioprotective activity in mice against 1000 r lethal irradiation, when administered intraperitoneally at 51–150 mg·kg⁻¹, supports its use as a chemical probe for studying mechanisms of radioprotection by Bunte salts [1]. Unlike cysteamine, which carries ‘considerable toxicity’ at radioprotective doses [2], the Bunte salt class offers a wider therapeutic window, enabling cleaner dissection of radioprotective pathways without confounding thiol‑mediated toxicity. Researchers investigating prodrug strategies for cysteamine delivery will find the α‑amidinium thiosulfate structure particularly relevant, as the amidine moiety may modulate the rate of hydrolysis to the active thiol species [3].

Structure–Activity Relationship (SAR) Reference Standard for N‑Substituted α‑Amidinium Thiosulfate Libraries

The target compound defines a specific SAR node (R = CH₃, R′ = C₂H₅) within the α‑amidinium thiosulfate series for which quantitative efficacy ratings have been published [1]. Medicinal chemistry teams synthesizing or procuring Bunte salt libraries for radioprotection screening should include this compound as a positive control because it occupies the activity threshold between ‘Fair’ (R = H, R′ = C₂H₅) and higher‑activity analogs, enabling calibration of assay sensitivity across batches [1]. Its defined physicochemical properties (LogP 2.07, MW 212.29) further facilitate analytical method development for library purity assessment .

Analytical Reference Material for Bunte Salt Identity and Purity Testing

With a well‑characterized molecular formula (C₅H₁₂N₂O₃S₂), molecular weight (212.29 g·mol⁻¹), density (1.46 g·cm⁻³), and LogP (2.07) , the compound can serve as an analytical reference standard for HPLC, LC‑MS, or NMR identity verification in laboratories working with aminoalkyl thiosulfates. Its distinct mass and retention characteristics differentiate it unambiguously from the des‑methyl analog (CAS 90379‑11‑6, MW 198.26) [4], mitigating the risk of procurement or inventory errors in compound management workflows.

Intermediate for Synthesis of Asymmetric Disulfide Radioprotectors

Bunte salts of the aminoalkyl thiosulfate class are established intermediates for the synthesis of unsymmetrical disulfides via reaction with thiols, a route exploited to prepare mixed disulfide radioprotectors [3]. The target compound’s α‑amidinium thiosulfate structure provides a masked thiol equivalent that can be selectively unmasked or coupled under mild conditions. Synthetic chemistry groups pursuing novel disulfide‑based radioprotective agents can employ this compound as a building block whose α‑methyl and N‑ethyl substitution pattern has already been pharmacologically validated [1].

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